
Hydrate de 2-(4-éthoxyphényl)-2-oxoacétaldéhyde
Vue d'ensemble
Description
The compound is a derivative of acetaldehyde, which is a simple aldehyde with the formula CH3CHO. It has an ethoxyphenyl group attached to the second carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other organic synthesis methods .Molecular Structure Analysis
The molecular structure of a similar compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been studied using density functional theory calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate”, it’s difficult to provide accurate details .Applications De Recherche Scientifique
J'ai effectué une recherche sur les applications de recherche scientifique de l'« hydrate de 2-(4-éthoxyphényl)-2-oxoacétaldéhyde », mais malheureusement, il y a peu d'informations publiques disponibles sur les applications spécifiques de ce composé. Les résultats de la recherche incluent principalement des listes de produits et des fiches de données de sécurité des fournisseurs de produits chimiques .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as dapagliflozin, are potent and selective sodium-dependent glucose co-transporter 2 (sglt2) inhibitors . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein reduces blood glucose levels, which is beneficial for the treatment of type-2 diabetes .
Mode of Action
Based on the similarity to dapagliflozin, it can be inferred that it might interact with its target (like sglt2) and inhibit its function, leading to decreased glucose reabsorption and thus lower blood glucose levels .
Biochemical Pathways
If it acts similarly to dapagliflozin, it would affect the glucose reabsorption pathway in the kidneys, leading to increased urinary glucose excretion and decreased blood glucose levels .
Pharmacokinetics
It is known that similar compounds like dapagliflozin have a bioavailability of 78% after a 10 mg dose and are primarily excreted in urine (75%) and feces (21%) .
Result of Action
If it acts similarly to dapagliflozin, it would lead to decreased blood glucose levels, which is beneficial for the treatment of type-2 diabetes .
Analyse Biochimique
Biochemical Properties
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular redox balance and oxidative stress levels .
Cellular Effects
The effects of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate can alter gene expression patterns, leading to changes in the expression of genes involved in stress responses, apoptosis, and metabolic processes .
Molecular Mechanism
At the molecular level, 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, and apoptosis . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . This compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and metabolic homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate is an important determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.H2O/c1-2-13-9-5-3-8(4-6-9)10(12)7-11;/h3-7H,2H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPPJAZZBMWHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661715 | |
| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189873-72-0 | |
| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388947.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388950.png)
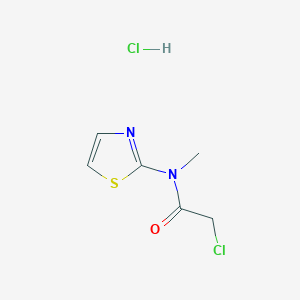
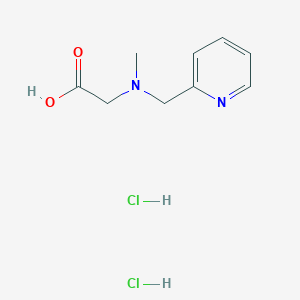
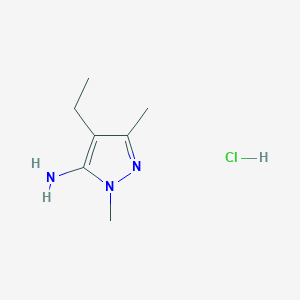

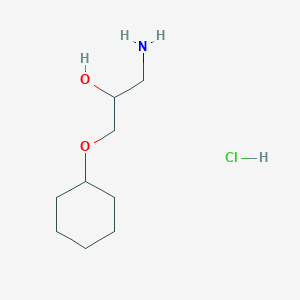
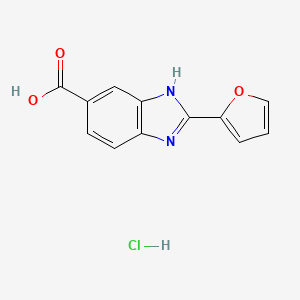
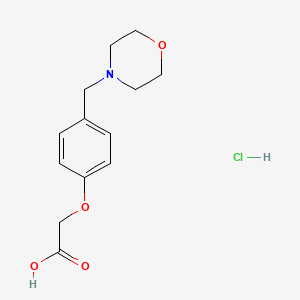
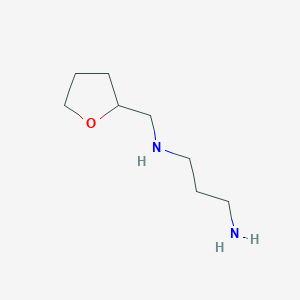
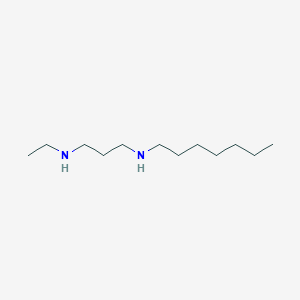
![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)

